N-[3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine
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Overview
Description
This compound features a furochromen core, which is a fused ring system combining furan and chromen structures, and is further substituted with phenyl, propanoylamino, and propanoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine typically involves multi-step organic reactions. The initial step often includes the formation of the furochromen core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the phenyl, propanoylamino, and propanoic acid groups through various substitution and coupling reactions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods such as recrystallization, chromatography, and distillation are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols
Scientific Research Applications
N-[3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine include:
- (2,5,9-Trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid
- 3-(3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
- 3-(3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for diverse applications and makes it a valuable subject for further research and development.
Properties
CAS No. |
859114-01-5 |
---|---|
Molecular Formula |
C26H25NO6 |
Molecular Weight |
447.5g/mol |
IUPAC Name |
3-[3-(2,5,9-trimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C26H25NO6/c1-14-18(9-10-21(28)27-12-11-22(29)30)26(31)33-24-15(2)25-20(13-19(14)24)23(16(3)32-25)17-7-5-4-6-8-17/h4-8,13H,9-12H2,1-3H3,(H,27,28)(H,29,30) |
InChI Key |
ANCMGVFQVUIUID-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)CCC(=O)NCCC(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)CCC(=O)NCCC(=O)O |
Origin of Product |
United States |
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